molecular formula C16H16O3 B5504471 3,4-dimethylphenyl 2-methoxybenzoate

3,4-dimethylphenyl 2-methoxybenzoate

Cat. No.: B5504471
M. Wt: 256.30 g/mol
InChI Key: ZDESIIAQOQRCMB-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2-methoxybenzoate is a high-purity ester compound supplied for research and development purposes. This chemical belongs to a family of phenyl benzoate derivatives that are of significant interest in the field of materials science, particularly as potential components or synthetic intermediates for nematic liquid crystals . Like the structurally similar 4-pentylphenyl 4-methoxybenzoate (a well-documented nematic liquid crystal used in display technology), this compound may serve as an organic building block for creating advanced materials with specific optical and electronic properties . Researchers are also investigating related dimethylphenyl benzoate esters, such as 3,4-dimethylphenyl 4-(6-methoxyhexoxy)benzoate, for their properties and applications . Furthermore, benzoate esters are valuable in organic synthesis and pharmaceutical research for constructing complex molecules; for instance, research into serotonin receptor agonists explores the use of various methoxy-substituted aromatic systems . As a research chemical, this compound provides scientists with a versatile scaffold for method development, structure-activity relationship (SAR) studies, and the creation of novel functional materials. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-8-9-13(10-12(11)2)19-16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDESIIAQOQRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 2-methoxybenzoate typically involves the esterification of 3,4-dimethylphenol with 2-methoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents can be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: 3,4-Dimethylphenyl 2-methoxybenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-Dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 2-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3,4-dimethylphenol and 2-methoxybenzoic acid, which can then participate in further biochemical reactions. The aromatic rings may interact with enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely reduces polarity compared to methyl or phenyl esters, impacting solubility. For example, methyl 3-methoxybenzoate (Rf = ~0.18 in hexane/EtOAc) suggests moderate polarity, whereas bulkier esters like 3,4-dimethylphenyl may exhibit lower solubility in polar solvents.
  • Thermal Stability : Triazine-based analogs (e.g., metsulfuron methyl ester) exhibit higher melting points (217.5–220°C ) due to hydrogen bonding and rigid triazine cores, whereas simple benzoate esters (e.g., methyl 3-methoxybenzoate) melt at lower temperatures (~79–82°C ).

Spectroscopic and Analytical Data

  • ¹H NMR Trends : Methoxy groups in similar compounds resonate at δ 3.76–3.86 ppm . The dimethylphenyl group in the target compound would likely introduce upfield shifts for adjacent protons due to steric shielding.
  • Chromatographic Behavior : The Rf value of 0.18 (hexane/EtOAc, 2:1) for triazine derivatives contrasts with simpler esters, suggesting that this compound may exhibit even lower mobility due to increased hydrophobicity.

Q & A

Basic Synthesis Methodology

Q: What are the standard protocols for synthesizing 3,4-dimethylphenyl 2-methoxybenzoate with optimal yield? A: The compound can be synthesized via esterification between 2-methoxybenzoic acid and 3,4-dimethylphenol. Key steps include:

  • Catalyst Selection: Use acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
  • Reaction Conditions: Conduct the reaction under anhydrous conditions in aprotic solvents (e.g., dichloromethane) at 40–60°C for 12–24 hours .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC and confirm with NMR (¹H/¹³C) and IR spectroscopy .

Advanced Synthesis Challenges

Q: How can researchers resolve low yields in esterification under varying reaction conditions? A: Yield optimization requires systematic adjustments:

  • Base Additives: Introduce organic bases (e.g., DIPEA) to neutralize acidic byproducts and drive the reaction equilibrium .
  • Solvent Effects: Test polar aprotic solvents (e.g., DMF) to improve solubility of aromatic reactants.
  • Temperature Gradients: Perform stepwise heating (e.g., -35°C → 40°C) to control exothermic side reactions, as demonstrated in triazine-based syntheses .
  • Analytical Validation: Use LC-MS to identify unreacted starting materials or intermediates, enabling real-time adjustments .

Structural Validation Techniques

Q: What analytical methods are critical for confirming the structural integrity of this compound? A: A multi-technique approach is essential:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Compare with analogs like ethyl 3,4-dimethoxybenzoate .
    • IR: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Crystallography: For crystalline derivatives, use SHELXL for refinement and ORTEP-3 for graphical representation of bond angles/geometry .

Crystallographic Data Challenges

Q: How can researchers address twinning or low-resolution data in X-ray crystallography for this compound? A: Advanced software tools and strategies include:

  • Refinement Software: SHELXL’s twin refinement module to model twinned crystals (e.g., HKLF5 format for two-domain twins) .
  • Validation: Use PLATON’s ADDSYM to check for missed symmetry and enCIFer for data formatting compliance .
  • High-Throughput Phasing: For macromolecular analogs, SHELXC/D/E pipelines enable rapid experimental phasing .

Biological Activity Profiling

Q: What methodologies are recommended to assess the bioactivity of this compound? A: Focus on target-specific assays:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination. Reference studies on structurally similar purine derivatives .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) to measure binding affinity (Kd).
  • Cellular Models: Evaluate cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in cancer cell lines .

Data Contradiction Resolution

Q: How should researchers reconcile conflicting spectroscopic or crystallographic data for this compound? A: Follow a tiered validation protocol:

  • Cross-Technique Correlation: Compare NMR shifts with computational predictions (e.g., ChemDraw) and crystallographic bond lengths .
  • Impurity Analysis: Use HPLC to detect trace impurities (<1%) that may skew NMR integration .
  • Density Functional Theory (DFT): Calculate theoretical IR/Raman spectra to validate experimental peaks .

Comparative Studies with Structural Analogs

Q: How does this compound compare to methyl 3,4-difluoro-2-methoxybenzoate in reactivity and bioactivity? A: Key differences arise from substituent effects:

  • Electron-Withdrawing Groups: Fluorine atoms in methyl 3,4-difluoro-2-methoxybenzoate enhance electrophilicity, increasing reactivity in nucleophilic substitutions .
  • Bioactivity: Fluorinated analogs often show improved metabolic stability and target selectivity in drug discovery .
  • Synthetic Complexity: Fluorination requires specialized reagents (e.g., DAST), whereas methoxy groups are introduced via simpler alkylation .

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